Quinolin-7-ylmethanamine dihydrochloride

Salt form optimization Aqueous solubility Medicinal chemistry

Procure Quinolin-7-ylmethanamine dihydrochloride for your medicinal chemistry workflows. This 7-substituted quinoline building block is validated for PI3Kδ/mTOR dual inhibition and antimalarial SAR studies. The dihydrochloride salt ensures superior aqueous solubility and precise 2:1 HCl stoichiometry for reproducible amide couplings, reductive aminations, and bioconjugation reactions. Avoid generic substitution: 7-position isomerism is critical for target engagement, and substituting monohydrochloride salts alters ionic strength and compromises crystallization protocols.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
Cat. No. B8136160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-7-ylmethanamine dihydrochloride
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl
InChIInChI=1S/C10H10N2.2ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;;/h1-6H,7,11H2;2*1H
InChIKeyUSXVTPWOILIRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-7-ylmethanamine Dihydrochloride: Basic Properties and Procurement Context for the 7-Position Aminomethylquinoline Scaffold


Quinolin-7-ylmethanamine dihydrochloride (CAS 2503203-31-2), also known as 1-(quinolin-7-yl)methanamine dihydrochloride, is a heterocyclic aromatic amine featuring a quinoline core substituted with an aminomethyl group at the 7-position, presented as a dihydrochloride salt with a molecular formula of C₁₀H₁₂Cl₂N₂ and molecular weight of 231.12 g/mol . The compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry research programs targeting PI3Kδ/mTOR dual inhibition pathways [1], as well as a reference scaffold in antimalarial structure-activity relationship studies [2]. Its value proposition for procurement decisions centers on three attributes: the dihydrochloride salt form's enhanced aqueous solubility relative to free base and monohydrochloride forms, the 7-position substitution pattern's unique utility in certain kinase inhibitor pharmacophores, and its documented role as a versatile intermediate in derivatization workflows.

Why Simple Quinoline Substitution Cannot Replace Quinolin-7-ylmethanamine Dihydrochloride: The Critical Role of Positional Isomerism and Salt Stoichiometry


Generic substitution of quinoline-based aminomethyl building blocks is not scientifically valid due to two orthogonal differentiation axes that directly impact experimental outcomes. First, positional isomerism along the quinoline ring system (e.g., 2-, 4-, 5-, 6-, 7-, or 8-substitution) alters electronic distribution, steric accessibility, and pharmacophore geometry in ways that cannot be compensated for by empirical adjustment of reaction conditions . 7-Substituted quinoline derivatives exhibit distinct cytochrome P450 interaction profiles compared to 2- and 4-substituted analogs, with differential inhibition patterns observed across CYP isoforms [1]. Second, the dihydrochloride salt form (two equivalents of HCl per mole of base) provides aqueous solubility advantages over the monohydrochloride salt [2]; substituting a monohydrochloride salt in a protocol optimized for the dihydrochloride will alter ionic strength and may compromise crystallization or precipitation steps. These differences are quantifiable and directly impact reproducibility in both synthetic chemistry workflows and biological assay systems.

Quinolin-7-ylmethanamine Dihydrochloride: Quantitative Comparative Evidence for Procurement Decision-Making


Dihydrochloride vs. Monohydrochloride Salt Forms: Comparative Solubility and Molecular Weight Implications

The dihydrochloride salt form (C₁₀H₁₂Cl₂N₂) contains two molar equivalents of hydrochloric acid per mole of quinolin-7-ylmethanamine base, yielding a molecular weight of 231.12 g/mol. In contrast, the monohydrochloride salt form (CAS 1446282-13-8, C₁₀H₁₁ClN₂) contains one HCl equivalent with a molecular weight of 194.66 g/mol . The presence of the second hydrochloride counterion increases the compound's aqueous solubility profile; related quinoline dihydrochloride salts (e.g., 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride) demonstrate water solubility due to enhanced ionic character conferred by the dihydrochloride moiety [1].

Salt form optimization Aqueous solubility Medicinal chemistry

7-Position Aminomethylquinoline in Antimalarial SAR: Position-Dependent Activity Differentiation

Mono- and bisquinoline methanamine derivatives bearing substitution at the 7-position of the quinoline ring have been systematically evaluated as potential antiplasmodial agents [1]. The 7-substituted aminomethylquinoline scaffold exhibits antimalarial activity against Plasmodium falciparum, with related 7-substituted quinoline derivatives demonstrating IC₅₀ values below 50 µM in antimalarial assays . In contrast, certain positional isomers such as 6-aminomethylquinoline derivatives were investigated for antimalarial activity but were found to be inactive against P. falciparum in similar assay systems , indicating that the 7-position substitution pattern confers specific antiplasmodial pharmacophoric properties not present at the 6-position.

Antimalarial Plasmodium falciparum Structure-activity relationship

Aminomethylquinoline Positional Isomers in PI3Kδ/mTOR Dual Inhibitor Design: Scaffold Utility Comparison

Recent medicinal chemistry efforts have identified 3-substituted aminomethylquinoline analogues as a new family of dual PI3Kδ/mTOR inhibitors for anticancer applications [1]. The aminomethylquinoline core serves as a critical pharmacophoric scaffold in this inhibitor series. While the published lead optimization focused on 3-substituted variants, the aminomethylquinoline building block family (including 2-, 3-, 4-, 5-, 6-, 7-, and 8-position isomers) provides a modular synthetic entry point for structure-activity relationship exploration around the quinoline substitution pattern. Quinolin-7-ylmethanamine dihydrochloride offers a pre-formed 7-position aminomethyl functionality that can be directly incorporated into amide bond-forming reactions or reductive amination sequences without requiring de novo installation of the aminomethyl group .

PI3Kδ/mTOR Kinase inhibition Oncology

Quinolin-7-ylmethanamine Dihydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: PI3Kδ/mTOR Dual Inhibitor SAR Campaigns

Research teams developing dual PI3Kδ/mTOR inhibitors for oncology applications can utilize Quinolin-7-ylmethanamine dihydrochloride as a 7-position aminomethylquinoline building block to systematically explore the impact of quinoline substitution geometry on kinase selectivity and cellular potency. The compound's dihydrochloride salt form ensures adequate aqueous solubility for amide coupling and reductive amination reactions in polar aprotic or protic solvent systems, as established by the class-level synthetic precedent for aminomethylquinoline derivatization [1].

Antimalarial Drug Discovery: 7-Substituted Quinoline Lead Optimization

Investigators pursuing novel antimalarial agents targeting chloroquine-resistant Plasmodium falciparum strains can employ Quinolin-7-ylmethanamine dihydrochloride as a reference scaffold or synthetic intermediate, given the documented antiplasmodial activity (IC₅₀ < 50 µM) of 7-substituted quinoline methanamine derivatives [1][2]. This application scenario is specifically justified by the positional isomer activity differentiation: 6-aminomethylquinoline derivatives lack antimalarial activity, making the 7-position substitution pattern essential for target engagement in this indication .

Chemical Biology Probe Synthesis and Functionalization

Laboratories synthesizing chemical biology probes requiring a quinoline core with an aminomethyl handle at the 7-position should select Quinolin-7-ylmethanamine dihydrochloride over alternative salts or positional isomers to ensure reproducible conjugation chemistry. The dihydrochloride salt form provides predictable stoichiometry (2:1 HCl:base molar ratio) and enhanced aqueous solubility compared to the monohydrochloride analog (molecular weight difference of 36.46 g/mol), facilitating accurate molar calculations for bioconjugation reactions .

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